molecular formula C13H13N3O2 B2811370 4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid CAS No. 924834-90-2

4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B2811370
CAS No.: 924834-90-2
M. Wt: 243.266
InChI Key: HEWYPQPESCARCJ-UHFFFAOYSA-N
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Description

4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound features a pyrimidine ring substituted with a methyl group at the 4-position and an amino group at the 2-position, which is further substituted with a 4-methylphenyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methylpyrimidine-5-carboxylic acid as the starting material.

  • Reaction Steps: The amino group is introduced through a nucleophilic substitution reaction, where the 4-methylpyrimidine-5-carboxylic acid reacts with 4-methylphenylamine under specific conditions.

  • Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is synthesized using a batch process, where the reactants are mixed in a reactor vessel, and the reaction is monitored to ensure optimal conditions.

  • Purification: After the reaction, the product is purified through crystallization or chromatography to obtain the pure compound.

  • Scaling Up: The process is scaled up to produce larger quantities, ensuring consistency and quality control throughout the production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the methyl groups or the pyrimidine ring are oxidized to form corresponding derivatives.

  • Reduction: Reduction reactions can be performed to reduce the pyrimidine ring or the carboxylic acid group.

  • Substitution: Substitution reactions can occur at various positions on the pyrimidine ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation Products: Oxidation of the methyl groups can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction of the carboxylic acid group can yield alcohols or amines.

  • Substitution Products: Substitution reactions can introduce various functional groups, such as halides, nitro groups, or alkyl groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research, where it can be used to study enzyme mechanisms and protein interactions. Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 4-Methylpyrimidine-5-carboxylic acid: Similar structure but lacks the amino group.

  • 2-Aminopyrimidine derivatives: Similar core structure with different substituents.

  • 4-Methylphenylamine derivatives: Similar phenyl group but different core structures.

Uniqueness: The presence of both the methyl group and the amino group on the pyrimidine ring makes this compound unique, providing distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-methyl-2-(4-methylanilino)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-3-5-10(6-4-8)16-13-14-7-11(12(17)18)9(2)15-13/h3-7H,1-2H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWYPQPESCARCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C(C(=N2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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